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Compound of Interest

Compound Name: 1,2-Diallyloxybenzene

CAS No.: 4218-87-5

Cat. No.: B117500

Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 1,2-
Diallyloxybenzene (Catechol diallyl ether), a key aromatic ether used in various research and

development applications. This document is intended for researchers, scientists, and drug

development professionals who require a comprehensive understanding of the structural

elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Molecular Blueprint
1,2-Diallyloxybenzene (C₁₂H₁₄O₂) is an organic compound featuring a benzene ring

substituted with two adjacent allyloxy groups. Understanding its precise structure is paramount

for predicting its reactivity, metabolic fate, and interaction with biological systems. The strategic

application of modern spectroscopic techniques provides a detailed and validated confirmation

of its chemical identity.

This guide moves beyond simple data reporting. It delves into the causality behind the

observed spectral features, offering insights grounded in the principles of chemical structure
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and spectroscopic theory. The methodologies described herein are designed to be self-

validating, ensuring the highest degree of scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Core Structure
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed

information about the carbon-hydrogen framework. For a molecule like 1,2-Diallyloxybenzene,

both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: Acquiring High-Resolution NMR
Data
A robust NMR analysis begins with meticulous sample preparation and a well-defined

acquisition protocol.

Step-by-Step Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of 1,2-Diallyloxybenzene in 0.5-0.7

mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical;

CDCl₃ is typically used for its excellent solubilizing properties for non-polar to moderately

polar compounds and its single, well-defined residual solvent peak.

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (0 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure

adequate signal dispersion, which is particularly important for resolving the aromatic and

vinylic protons.

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters, including a 90°

pulse angle and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.[1] This technique removes

C-H coupling, simplifying the spectrum so that each unique carbon atom appears as a single
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line.[1] A sufficient number of scans is required due to the low natural abundance of the ¹³C

isotope.[2]

Workflow for NMR Data Acquisition and Analysis
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Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
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¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a map of the different proton environments in the molecule.

Based on the structure, we anticipate signals in three distinct regions: aromatic, vinylic, and

aliphatic.

Aromatic Region (~6.8-7.2 ppm): The four protons on the benzene ring are chemically

similar, leading to a complex multiplet pattern. Protons on a benzene ring adjacent to an

oxygen atom are typically shielded and appear at a relatively upfield position within the

aromatic range.[3]

Vinylic Region (~5.2-6.2 ppm): The three protons of each allyl group's double bond will

produce characteristic signals. The internal proton (-CH=) will appear as a complex multiplet

due to coupling with both the terminal vinyl protons and the adjacent methylene protons. The

two terminal protons (=CH₂) are diastereotopic and will appear as two separate signals, each

a doublet of doublets.

Aliphatic Region (~4.5 ppm): The protons of the methylene group attached to the ether

oxygen (-O-CH₂-) are significantly deshielded by the adjacent oxygen atom.[4] This results in

a downfield shift compared to a typical alkyl chain, and they are expected to appear as a

doublet due to coupling with the neighboring vinylic proton.[4][5]

¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum confirms the carbon backbone of the molecule. Due

to the molecule's symmetry, we expect to see 6 distinct signals instead of 12.

Aromatic Carbons: The two oxygen-bearing aromatic carbons (C1/C2) are expected to be

the most downfield in the aromatic region, typically around 145-155 ppm, due to the

deshielding effect of the oxygen atoms.[6] The other four aromatic carbons will appear in the

typical range of 110-130 ppm.

Vinylic Carbons: The internal carbon of the allyl group (-CH=) will be more downfield (~133

ppm) than the terminal carbon (=CH₂) (~117 ppm).

Aliphatic Carbon: The carbon of the methylene group attached to the ether oxygen (-O-CH₂-)

is expected in the range of 65-75 ppm.[4][6]
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Predicted NMR Data for 1,2-

Diallyloxybenzene

¹H NMR Predicted Chemical Shift (ppm)

Aromatic (4H) ~6.8 - 7.2 (m)

Vinylic (-CH=, 2H) ~6.0 - 6.2 (m)

Vinylic (=CH₂, 4H) ~5.2 - 5.5 (m)

Methylene (-O-CH₂-, 4H) ~4.5 (d)

¹³C NMR Predicted Chemical Shift (ppm)

Aromatic (C-O) ~148

Vinylic (-CH=) ~133

Aromatic (C-H) ~122

Aromatic (C-H) ~115

Vinylic (=CH₂) ~118

Methylene (-O-CH₂-) ~70

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The spectrum of 1,2-Diallyloxybenzene is characterized by absorptions

corresponding to its aromatic ring, ether linkages, and alkene moieties.

Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples that

requires minimal preparation.

Step-by-Step Methodology:
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Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean

by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial

as it will be subtracted from the sample spectrum to remove any interference from the

ambient atmosphere (e.g., CO₂, water vapor).

Sample Application: Place a single drop of 1,2-Diallyloxybenzene directly onto the ATR

crystal.

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a

resolution of 4 cm⁻¹.

IR Spectral Interpretation
The key to interpreting the IR spectrum is to assign the observed absorption bands to specific

bond vibrations within the molecule.

Aromatic and Vinylic C-H Stretch: A sharp band appearing just above 3000 cm⁻¹ (typically

3020-3100 cm⁻¹) is indicative of C-H stretching from both the benzene ring and the alkene

groups.[7]

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹)

correspond to the stretching of the C-H bonds in the methylene (-CH₂-) groups.[7]

C=C Double Bond Stretch: The stretching vibrations of the C=C bonds in the allyl groups and

the aromatic ring will appear in the 1650-1450 cm⁻¹ region. A band near 1650 cm⁻¹ is

characteristic of the alkene C=C stretch.[7]

C-O Ether Stretch: This is the most diagnostic feature for an ether. Aryl alkyl ethers typically

show two strong C–O stretching absorptions.[8][9] For 1,2-Diallyloxybenzene, we expect a

strong, asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch around 1040

cm⁻¹.[5][8][9]

=C-H Out-of-Plane Bending: Strong bands in the 1000-700 cm⁻¹ region are due to the out-

of-plane bending of the C-H bonds on the double bonds and the aromatic ring. These can

sometimes be used to infer the substitution pattern.
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Key IR Absorptions for 1,2-Diallyloxybenzene

Vibrational Mode Expected Wavenumber (cm⁻¹)

Aromatic/Vinylic C-H Stretch 3020 - 3100

Aliphatic C-H Stretch 2850 - 2960

Alkene C=C Stretch ~1650

Aromatic C=C Stretch ~1600 & ~1480

Asymmetric C-O-C Stretch ~1250 (Strong)

Symmetric C-O-C Stretch ~1040 (Strong)

=C-H Out-of-Plane Bending 910 - 990

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable

structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: GC-MS with Electron Ionization
(EI)
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of

volatile, thermally stable compounds like 1,2-Diallyloxybenzene. Electron Ionization (EI) is a

hard ionization technique that produces numerous fragments, creating a rich fingerprint of the

molecule.

Step-by-Step Methodology:

Sample Preparation: Prepare a dilute solution of 1,2-Diallyloxybenzene (e.g., 100 ppm) in a

volatile solvent such as dichloromethane or ethyl acetate.

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound

will travel through a capillary column (e.g., a DB-5ms) and separate from any impurities.
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Ionization: As the compound elutes from the GC column, it enters the MS ion source where it

is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron

from the molecule, forming a positively charged molecular ion (M⁺•).

Mass Analysis: The molecular ion and any fragment ions are accelerated into a mass

analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio

(m/z).

Mass Spectrum Interpretation
The mass spectrum is a plot of ion abundance versus m/z.

Molecular Ion (M⁺•): The molecular weight of 1,2-Diallyloxybenzene is 190.24 g/mol .

Therefore, the molecular ion peak is expected at m/z 190. The presence of this peak

confirms the molecular weight of the compound.

Fragmentation Analysis: The high energy of EI causes the molecular ion to break apart into

smaller, characteristic fragments. The fragmentation of ethers is often driven by cleavage of

the C-O bond.[10]

Base Peak (m/z 41): The most abundant peak (base peak) in the spectrum is observed at

m/z 41. This corresponds to the highly stable allyl cation ([C₃H₅]⁺), formed by the cleavage

of the O-CH₂ bond.[11] This is a classic fragmentation pathway for allyl ethers.

Fragment at m/z 149: Loss of one allyl group (•C₃H₅, 41 Da) from the molecular ion (190)

results in a fragment at m/z 149 ([M - 41]⁺).

Other Fragments: Other significant fragments are observed at m/z 39 and 52.

Key Fragmentation Pathways
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Caption: Primary fragmentation pathways for 1,2-Diallyloxybenzene in EI-MS.

Observed Mass Spectrometry Data

m/z Relative Abundance (%)

190 18.41

149 12.52

52 11.51

41 99.99

39 19.52

(Data sourced from MassBank of North America

via PubChem)

Conclusion
The combined application of NMR, IR, and MS provides an unambiguous structural

confirmation of 1,2-Diallyloxybenzene. ¹H and ¹³C NMR spectroscopy elucidates the precise

carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups

(aromatic, ether, alkene), and mass spectrometry verifies the molecular weight and reveals

characteristic fragmentation patterns. This multi-technique approach ensures a high degree of
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confidence in the identity and purity of the compound, a critical requirement for any scientific

investigation or development process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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